

6-Nitro-3H-imidazo[4,5-b]pyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B1591942

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **6-Nitro-3H-imidazo[4,5-b]pyridine**

Introduction

6-Nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound belonging to the imidazopyridine class. Structurally, it is an isostere of purine, often referred to as a 1-deazapurine, which makes it a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The presence of the nitro group (NO_2) dramatically influences its electronic properties and potential as a synthetic intermediate for more complex molecules, such as the corresponding 6-amino derivatives.[1] This guide, intended for researchers and drug development professionals, provides a detailed technical examination of the molecular weight of **6-Nitro-3H-imidazo[4,5-b]pyridine**, its empirical determination, and its critical role in scientific research.

Core Physicochemical Properties

The molecular weight of a compound is a fundamental property that underpins nearly all quantitative aspects of chemistry. It is derived directly from its molecular formula. For **6-Nitro-3H-imidazo[4,5-b]pyridine**, the key identifiers and properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₄ O ₂	[3][4][5]
Average Molecular Weight	164.12 g/mol	[3][4][5]
Monoisotopic Mass	164.033426 Da	[5]
CAS Number	3537-09-5	[3][4][5]
InChI Key	NYSTWXCATZYTAU-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=C(C=NC2=C1NC=N2)--INVALID-LINK--[O-]	[4]

Expert Insight: It is crucial to distinguish between average molecular weight and monoisotopic mass. The average molecular weight (164.12 g/mol) is calculated using the weighted average of the natural abundances of all isotopes for each element. This value is used for stoichiometric calculations in bulk chemical reactions. In contrast, the monoisotopic mass (164.0334 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the mass that is precisely measured in high-resolution mass spectrometry (HRMS) to confirm the elemental composition of a molecule.

The Role of Molecular Weight in Drug Discovery & Development

The molecular weight is not merely a number; it is a critical parameter in the early stages of drug discovery. It is one of the key descriptors in Lipinski's "Rule of Five," which predicts the potential for oral bioavailability of a drug candidate. A molecular weight of ≤ 500 g/mol is generally favored. At 164.12 g/mol, **6-Nitro-3H-imidazo[4,5-b]pyridine** serves as an excellent starting fragment or scaffold that allows for substantial chemical modification and optimization while remaining within this desirable range.

Furthermore, precise knowledge of the molecular weight is essential for:

- Stoichiometric Calculations: Ensuring correct molar ratios in synthetic reactions to maximize yield and minimize impurities.[6]

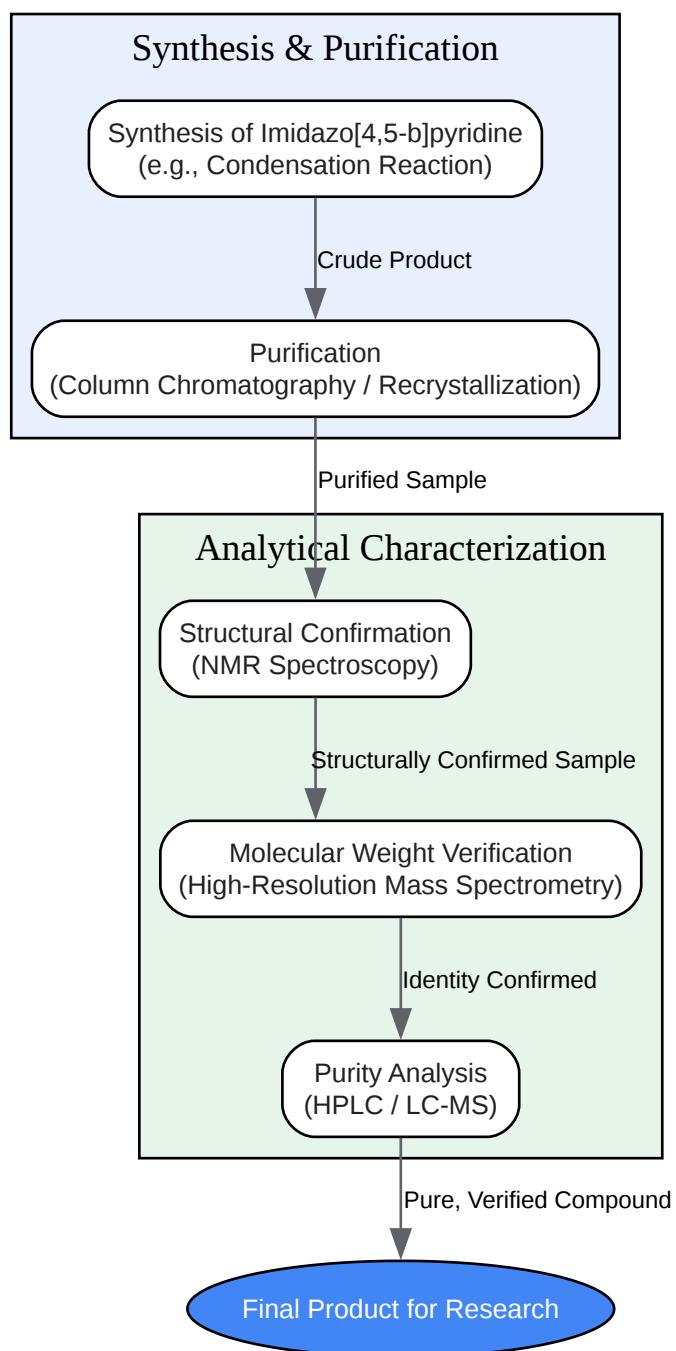
- Preparation of Standard Solutions: Accurately preparing solutions of known concentration (molarity) for use in quantitative biological assays.
- Compound Identification: Confirming the identity of a synthesized or purchased compound by matching its experimentally determined mass to the theoretical value.

Experimental Determination and Structural Confirmation

While the molecular weight can be calculated theoretically, it must be confirmed empirically. This is a cornerstone of chemical analysis, ensuring the identity and purity of the compound under investigation.

Primary Method: Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure m/z to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula.


Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

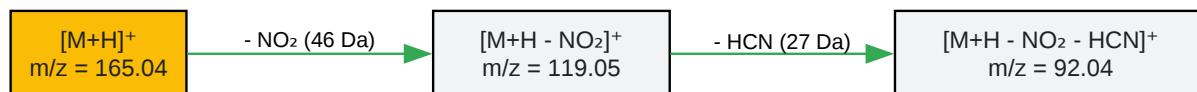
- Sample Preparation: Dissolve approximately 0.1-1.0 mg of **6-Nitro-3H-imidazo[4,5-b]pyridine** in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be fully dissolved and free of particulate matter.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for this class of molecules. In ESI, the sample is sprayed through a high-voltage capillary, creating charged droplets that evaporate to yield gas-phase ions. For this molecule, analysis in positive ion mode is typical, which would detect the protonated molecule $[M+H]^+$.
- Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) detector. These instruments separate ions based on their m/z with very high accuracy.
- Data Interpretation:

- The primary peak of interest for **6-Nitro-3H-imidazo[4,5-b]pyridine** in positive ion mode would be the $[M+H]^+$ adduct.
- Theoretical $[M+H]^+$: 164.0334 (Monoisotopic Mass of $C_6H_4N_4O_2$) + 1.0078 (Mass of H^+) = 165.0412 Da.
- The instrument should detect a peak at or very near m/z 165.0412. An observed mass within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the correct elemental composition.

Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of imidazopyridine derivatives, culminating in molecular weight verification.

[Click to download full resolution via product page](#)


Caption: A typical workflow for the synthesis and analytical validation of a chemical compound.

Supporting Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly measure molecular weight, it is an indispensable tool for confirming the compound's structural integrity.^[7] By analyzing the ¹H and ¹³C NMR spectra, researchers can verify the connectivity of atoms, ensuring that the experimentally determined molecular weight corresponds to the correct isomer. For **6-Nitro-3H-imidazo[4,5-b]pyridine**, one would expect to see distinct signals in the aromatic region of the ¹H spectrum corresponding to the protons on the pyridine and imidazole rings.

Molecular Fragmentation Analysis

In mass spectrometry, applying higher energy can cause the molecular ion to break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides further structural confirmation.

[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **6-Nitro-3H-imidazo[4,5-b]pyridine** in MS/MS.

This proposed pathway shows an initial loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds, followed by the loss of hydrogen cyanide (HCN) from the imidazole ring. Observing these specific neutral losses would strongly support the assigned structure.

Conclusion

The molecular weight of **6-Nitro-3H-imidazo[4,5-b]pyridine** (164.12 g/mol) is a foundational physicochemical property that is integral to its use in research and development. Its value dictates stoichiometric calculations for synthesis, enables accurate preparation of solutions for biological screening, and serves as a primary identifier in analytical chemistry. The definitive confirmation of this value through high-resolution mass spectrometry, supported by structural elucidation via NMR, represents a critical and non-negotiable step in the quality control and validation workflow for any research professional working with this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Nitro-3H-imidazo[4,5-b]pyridine - CAS:3537-09-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Nitro-3H-imidazo[4,5-b]pyridine [acrospharma.co.kr]
- 5. echemi.com [echemi.com]
- 6. scispace.com [scispace.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- To cite this document: BenchChem. [6-Nitro-3H-imidazo[4,5-b]pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591942#6-nitro-3h-imidazo-4-5-b-pyridine-molecular-weight\]](https://www.benchchem.com/product/b1591942#6-nitro-3h-imidazo-4-5-b-pyridine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com